4'-Bromo-6-fluoroflavone

Descripción general

Descripción

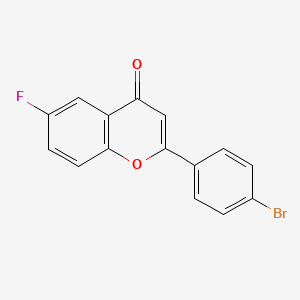

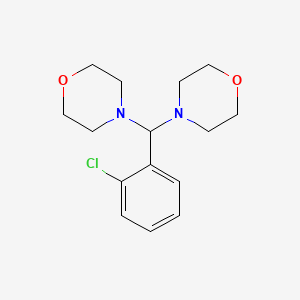

4’-Bromo-6-fluoroflavone is a chemical compound that contains 29 bonds in total, including 21 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 ketone .

Synthesis Analysis

The synthesis of flavones like 4’-Bromo-6-fluoroflavone can be achieved through a one-pot process. This involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another method involves the palladium (II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones .Molecular Structure Analysis

The molecular structure of 4’-Bromo-6-fluoroflavone includes a 2-dimensional (2D) chemical structure image and a 3-dimensional (3D) chemical structure image . It has a molecular weight and a specific molecular formula .Chemical Reactions Analysis

The chemical reactions involving 4’-Bromo-6-fluoroflavone are complex and involve multiple steps. The synthesis of flavones involves a series of reactions, including intermolecular ortho-acylation followed by intramolecular cyclodehydrogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromo-6-fluoroflavone include its molecular structure, melting point, boiling point, density, and molecular weight .Aplicaciones Científicas De Investigación

GABA(A) Receptors Modulation

Flavones, including derivatives like 4'-Bromo-6-fluoroflavone, have been studied for their effects on the benzodiazepine site of type-A γ-aminobutyric acid (GABA(A)) receptors. These substances act as modulators of GABA(A) receptors, with the position and type of substitution on the flavone structure significantly influencing their efficacy. For instance, 6-bromoflavone has been identified as a positive modulator through the high-affinity benzodiazepine site, suggesting a potential role in developing flavone-based therapies for neurological conditions (Ren et al., 2011).

Photophysical Studies and Hydration Effects

Photophysical studies on flavone derivatives, including those with substitutions similar to this compound, highlight their sensitivity to hydration effects in biomembranes. This sensitivity aids in understanding membrane properties, suggesting applications in studying membrane dynamics and interactions (Duportail et al., 2004).

Antitumor Activity

Research into various natural flavonoids and synthetic derivatives, including those structurally related to this compound, has demonstrated potent antiproliferative activities against human and murine cancer cell lines. This suggests a role for flavone derivatives in cancer treatment, with structure-activity relationship analyses providing insights for drug development (Cárdenas et al., 2006).

Synthesis and Biological Properties

The synthesis and evaluation of various flavone derivatives, including fluoro-, methoxyl-, and amino-substituted compounds, have provided a foundation for exploring their antitumor properties. This research aligns with the ongoing efforts to design flavone-based therapeutic agents against diverse cancer cell lines, underlining the importance of structural modifications to enhance biological activity (Vasselin et al., 2006).

Amyloid Aggregation Probing

4'-N,N-Dimethylamino-3-hydroxyflavone, a derivative with similarities to this compound, has been explored for its potential to probe amyloid aggregations, which are implicated in neurodegenerative diseases like Alzheimer's. This application suggests the potential utility of flavone derivatives in developing diagnostic tools or treatments for amyloid-related disorders (Karmakar et al., 2020).

Safety and Hazards

Direcciones Futuras

The future directions in the research of flavones like 4’-Bromo-6-fluoroflavone involve developing a novel and versatile synthetic transformation of common substrates into flavones and flavanones under mild conditions. Such a transformation is expected to enable straightforward reactions for the construction of a privileged flavonoid library .

Mecanismo De Acción

Target of Action

Flavonoids, such as 4’-Bromo-6-fluoroflavone, are known to target multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . These targets play crucial roles in various biological processes, including inflammation, cancer progression, and immune response .

Mode of Action

The interaction of 4’-Bromo-6-fluoroflavone with its targets leads to a range of changes. For instance, flavonoids have been shown to exhibit anti-inflammatory and anticancer activities, and they enhance the immune system

Biochemical Pathways

Flavonoids, including 4’-Bromo-6-fluoroflavone, can affect multiple human disease-related pathways, including those related to cancers, neuro-disease, diabetes, and infectious diseases

Result of Action

Flavonoids in general have been shown to exhibit anti-inflammatory and anticancer activities, and they enhance the immune system . In addition, 4’-Bromo-6-fluoroflavone has been suggested to be a highly effective cancer chemopreventive agent .

Action Environment

The action, efficacy, and stability of 4’-Bromo-6-fluoroflavone can be influenced by various environmental factors. For instance, the effectiveness of flavonoids in chemoprevention and chemotherapy is associated with their targeting of multiple genes and pathways . .

Propiedades

IUPAC Name |

2-(4-bromophenyl)-6-fluorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPDUZHGCWBFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381010 | |

| Record name | 4'-Bromo-6-fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213894-80-5 | |

| Record name | 4'-Bromo-6-fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![p-Methylcalix[6]arene](/img/structure/B1621790.png)

![2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene](/img/structure/B1621791.png)